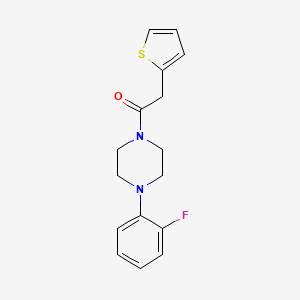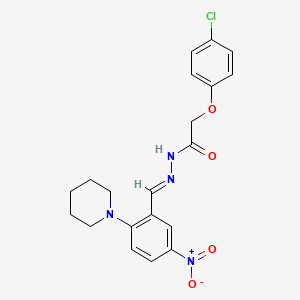
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity in recent years, particularly in the athletic community.
Mecanismo De Acción
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy metabolism and insulin sensitivity. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it increases endurance capacity by enhancing oxygen utilization and reducing muscle fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation, which allows for precise targeting of specific pathways. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in its potential as a performance-enhancing drug in the athletic community, although this raises ethical and safety concerns.
Métodos De Síntesis
The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone involves several steps, including the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 2-fluorophenol in the presence of a base to form the intermediate product, followed by the reaction with ethyl chloroacetate to produce the final product. The purity of the compound can be achieved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal models, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance capacity. In addition, it has been found to have neuroprotective effects in Alzheimer's disease and stroke models.
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-9-12(17)7-6-10(15(9)19)13(18)8-20-14-5-3-2-4-11(14)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMWPLATLINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)
![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)